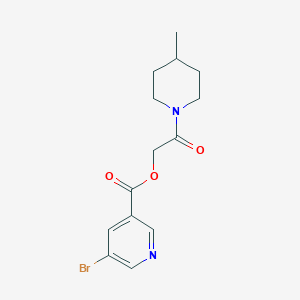
2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperidin-1-yl)-2-oxoethyl 5-bromopyridine-3-carboxylate is a useful research compound. Its molecular formula is C14H17BrN2O3 and its molecular weight is 341.205. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electrocatalytic Carboxylation
Researchers investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine in an ionic liquid. This process converts 2-amino-5-bromopyridine into 6-aminonicotinic acid, an important chemical intermediate, using carbon dioxide (CO2) in a sustainable and efficient manner. The process avoids the use of toxic solvents and catalysts, and the ionic liquid used can be recycled, demonstrating potential environmental benefits (Feng, Huang, Liu, & Wang, 2010).
Hydrodesulfurization and Hydrodenitrogenation
A study on hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) revealed that compounds like 2-Methylpyridine and 2-methylpiperidine can influence these processes. These compounds inhibited the hydrogenation pathway in the HDS of dibenzothiophene, showcasing their potential role in refining processes (Egorova & Prins, 2006).
Synthesis of Novel Pyridine-Based Derivatives
A study described the synthesis of novel pyridine derivatives through a Suzuki cross-coupling reaction, demonstrating the compound's utility in creating new molecules with potential applications in materials science and biology. These derivatives showed promising biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
C-H Bond Functionalization
Research on 1-Aminopyridinium ylides highlighted their efficiency as directing groups for palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds in carboxylic acid derivatives. This indicates the potential of these compounds in facilitating complex organic synthesis (Le, Nguyen, & Daugulis, 2019).
Synthesis and Antibacterial Evaluation
A study involved the synthesis of novel compounds containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities. These compounds demonstrated valuable antibacterial properties, showcasing the compound's relevance in medicinal chemistry (Aziz‐ur‐Rehman et al., 2017).
Relay Catalysis in Synthesis
Metal/organo relay catalysis was used for one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from pyridinium ylides, highlighting an efficient synthetic route for producing complex molecules (Galenko et al., 2015).
Propiedades
IUPAC Name |
[2-(4-methylpiperidin-1-yl)-2-oxoethyl] 5-bromopyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrN2O3/c1-10-2-4-17(5-3-10)13(18)9-20-14(19)11-6-12(15)8-16-7-11/h6-8,10H,2-5,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZVYKQUTUMCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID85200264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[(3,4-dichlorophenyl)sulfonylamino]methyl]benzoic Acid](/img/structure/B2729349.png)
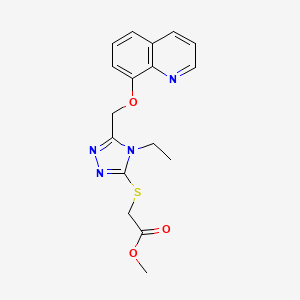
![N-[1-(1H-benzimidazol-2-yl)ethyl]furan-2-carboxamide](/img/structure/B2729351.png)
![1-[6-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-(4-fluorobenzoyl)piperazine](/img/structure/B2729355.png)

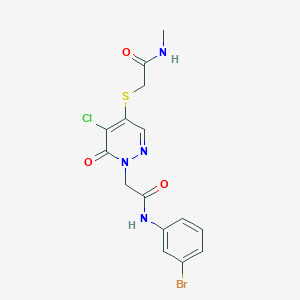
![2-{[(1,3-Benzodioxol-5-ylmethyl)imino]methyl}-6-bromo-4-methoxybenzenol](/img/structure/B2729359.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(3-methylbutyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2729361.png)
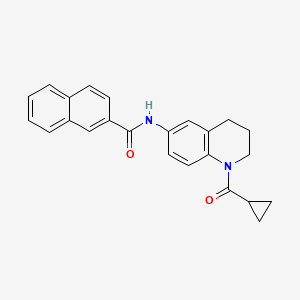
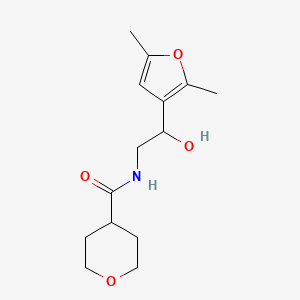


![N-[2-(benzylamino)ethyl]acetamide](/img/structure/B2729371.png)
